zinc;diiodide;dihydrate
Description
Fundamental Principles of Zinc Halide Hydrates in Chemical Science
In inorganic chemistry, a hydrate (B1144303) is a compound that has absorbed water molecules from its surroundings and incorporated them into its structure. owlcation.com These water molecules, often referred to as "water of crystallization," can be bound directly to the metal center or crystallized within the metal complex. wikidoc.orgwikipedia.org The hydration of metal ions is a critical process that can significantly influence the reactivity and physical properties of the resulting compounds. numberanalytics.com
Significance of Dihydrate Forms in Inorganic Chemistry
The specific number of water molecules in a hydrate, such as the two in a dihydrate, is crucial. The presence and coordination of these water molecules can lead to a phenomenon known as hydrate isomerism, where compounds with the same chemical formula differ in the arrangement of water molecules, resulting in different properties. numberanalytics.com
The dihydrate form of a salt can exhibit significantly different behavior compared to its anhydrous counterpart. A notable example is seen in catalysis, where hydrated alkali metal halides have shown much higher catalytic activity than anhydrous ones in the synthesis of cyclic carbonates. researchgate.net Specifically, sodium iodide dihydrate (NaI·2H₂O) was found to be a highly efficient catalyst for this reaction. researchgate.net This enhancement is often attributed to the role of water as a hydrogen-bond donor, which can activate substrates in a reaction. This principle underscores the importance of the dihydrate form, suggesting that the two water molecules in zinc diiodide dihydrate could play a direct role in its chemical reactivity, potentially enhancing its function as a Lewis acid catalyst in certain organic reactions. smolecule.comwikipedia.org Furthermore, the dihydrate form is often the more stable configuration under ambient, humid conditions, which is a critical consideration for practical applications and storage. smolecule.com
Current Research Landscape and Gaps in Zinc Diiodide Dihydrate Studies
Current research involving zinc iodide, often in its hydrated form, spans several fields. One significant area is in energy storage, where it has been investigated as an electrolyte component in rechargeable aqueous zinc-halogen batteries. smolecule.comwikipedia.orgacs.org The iodide ion acts as a charge carrier and redox center in these systems. acs.org Another prominent application is its use as a stain in electron microscopy, where it is often combined with osmium tetroxide to improve the visibility of cellular structures. smolecule.comwikipedia.orgchemicalbook.com It also serves as an X-ray opaque penetrant in industrial radiography to enhance contrast. smolecule.comwikipedia.org
Despite these applications, there appear to be gaps in the fundamental understanding of zinc diiodide dihydrate specifically. Much of the available literature focuses on zinc iodide in general or on more commercially common zinc halides like zinc chloride. While the crystal structure of anhydrous ZnI₂ is described as an unusual three-dimensional structure of linked "super-tetrahedra," detailed crystallographic data specifically for the dihydrate form (ZnI₂·2H₂O) is less common in readily available literature. wikipedia.org There is a clear opportunity for further research to fully characterize the dihydrate's crystal structure and to elucidate the precise role of the two water molecules in its chemical and physical properties. Such studies could explain its efficacy in established applications and potentially uncover new ones, particularly in catalysis, where the role of hydration can be profound. researchgate.net
Structure
2D Structure
Properties
CAS No. |
61413-91-0 |
|---|---|
Molecular Formula |
H4I2O2Zn |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
zinc;diiodide;dihydrate |
InChI |
InChI=1S/2HI.2H2O.Zn/h2*1H;2*1H2;/q;;;;+2/p-2 |
InChI Key |
LPYNXSKBOFTPMH-UHFFFAOYSA-L |
Canonical SMILES |
O.O.[Zn+2].[I-].[I-] |
Origin of Product |
United States |
Structural Elucidation and Coordination Chemistry of Zinc Diiodide Dihydrate
Solid-State Structural Characterization
A complete single-crystal X-ray diffraction analysis of zinc diiodide dihydrate (ZnI₂·2H₂O) is not publicly available. Consequently, a detailed description of the zinc coordination environment, the precise role and orientation of water molecules within the crystal lattice, and the supramolecular interactions in the dihydrate form cannot be definitively provided. However, significant insights can be drawn from the well-characterized anhydrous form and general principles of zinc coordination chemistry.
Investigation of Super-Tetrahedral Assemblies in Related Anhydrous Zinc Iodide
In contrast to the dihydrate, the crystal structure of anhydrous zinc iodide (ZnI₂) is well-documented and presents an unusual structural motif. The zinc centers in anhydrous ZnI₂ are tetrahedrally coordinated. wikipedia.org Notably, groups of four of these tetrahedra share three vertices to form larger "super-tetrahedral" assemblies with the composition {Zn₄I₁₀}. wikipedia.org These super-tetrahedra are then interconnected by their vertices, creating a complex three-dimensional framework. wikipedia.org This structure is analogous to that of phosphorus pentoxide (P₄O₁₀). wikipedia.org
Table 1: Crystallographic Data for Anhydrous Zinc Iodide (ZnI₂)
| Property | Value |
| Crystal System | Tetragonal |
| Space Group | I4₁/acd |
| Coordination Geometry | Tetrahedral |
| Structural Motif | Super-tetrahedral assemblies ({Zn₄I₁₀}) |
Role and Orientation of Water Molecules within the Crystal Lattice
In the absence of a determined crystal structure for zinc diiodide dihydrate, the precise role and orientation of the water molecules can only be inferred from the behavior of water in other hydrated inorganic salts. Generally, water molecules in such lattices can act as ligands directly coordinated to the metal center, or they can be present as lattice water, occupying voids within the crystal structure and participating in hydrogen bonding. Their orientation would be governed by the optimization of electrostatic interactions and the formation of a stable hydrogen-bonding network.
Examination of Supramolecular Interactions and Hydrogen Bonding Networks
Similarly, a definitive analysis of the supramolecular interactions and hydrogen bonding network in zinc diiodide dihydrate is not possible without its crystal structure. It is highly probable that an extensive network of hydrogen bonds exists, involving the coordinated water molecules and iodide ions. These interactions would play a crucial role in stabilizing the crystal lattice. The hydrogen atoms of the water molecules would likely form hydrogen bonds with the iodide ions, and potentially with the oxygen atoms of adjacent water molecules.
Solution-Phase Speciation and Complexation Dynamics
In aqueous media, the coordination environment of the zinc(II) ion is dynamic and dependent on the concentration of both the zinc salt and any coordinating anions.
Identification of Aquo- and Iodo-Aquo Zinc(II) Complexes in Aqueous Media
When zinc iodide is dissolved in water, a variety of aquo- and iodo-aquo zinc(II) complexes are formed. The predominant species is the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺. wikipedia.org However, in the presence of iodide ions, a series of substitution reactions can occur, leading to the formation of mixed iodo-aquo complexes. The following species have been identified in aqueous solutions of zinc iodide: wikipedia.org
[Zn(H₂O)₆]²⁺
[ZnI(H₂O)₅]⁺
ZnI₂(H₂O)₂ (tetrahedral)
[ZnI₃(H₂O)]⁻
[ZnI₄]²⁻
Table 2: Identified Zinc(II) Species in Aqueous Zinc Iodide Solution
| Complex Ion | Coordination Geometry (where specified) |
| [Zn(H₂O)₆]²⁺ | Octahedral |
| [ZnI(H₂O)₅]⁺ | Octahedral |
| ZnI₂(H₂O)₂ | Tetrahedral |
| [ZnI₃(H₂O)]⁻ | Tetrahedral |
| [ZnI₄]²⁻ | Tetrahedral |
Equilibria and Distribution of Tetrahedral and Octahedral Zinc(II) Species
In an aqueous solution, zinc diiodide dihydrate does not exist as a single, static entity. Instead, it is part of a dynamic equilibrium involving several distinct zinc(II) species, each characterized by a different degree of iodide and water coordination. This equilibrium dictates the distribution between octahedral and tetrahedral geometries around the zinc(II) center. wikipedia.org
When zinc iodide dissolves in water, the predominant species in the absence of a high concentration of iodide is the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺. wikipedia.org This complex has an octahedral geometry, with six water molecules coordinated to the central zinc ion. As the concentration of iodide ions increases, a stepwise substitution of the coordinated water molecules occurs, leading to the formation of a series of iodo-aqua complexes. wikipedia.org
The identified species in aqueous zinc iodide solutions include:
[Zn(H₂O)₆]²⁺ : An octahedral complex.
[ZnI(H₂O)₅]⁺ : An octahedral complex.
[ZnI₂(H₂O)₂] : A neutral, tetrahedral complex. wikipedia.org
[ZnI₃(H₂O)]⁻ : A tetrahedral complex. wikipedia.org
[ZnI₄]²⁻ : A tetrahedral complex. wikipedia.org
Research utilizing Raman spectroscopy has corroborated the existence of diiodo-, triiodo-, and tetraiodozinc(II) complexes in concentrated aqueous solutions. acs.org These studies also revealed a temperature-dependent disproportionation equilibrium. As the solution is cooled, the equilibrium shifts to favor the formation of the fully substituted tetrahedral tetraiodozinc(II) anion and the octahedral hexaaquazinc(II) cation at the expense of the intermediate diiodo species. acs.org This phenomenon is described by the following reaction:
2[ZnI₂(H₂O)₂] ⇌ [ZnI₄]²⁻ + [Zn(H₂O)₆]²⁺ acs.org
This shift is attributed to the enhancement of hydrogen bonds between water molecules at lower temperatures, which stabilizes the hexaaquazinc(II) complex. acs.org
| Species Formula | Coordination Geometry | Coordination Number |
|---|---|---|
| [Zn(H₂O)₆]²⁺ | Octahedral | 6 |
| [ZnI(H₂O)₅]⁺ | Octahedral | 6 |
| [ZnI₂(H₂O)₂] | Tetrahedral | 4 |
| [ZnI₃(H₂O)]⁻ | Tetrahedral | 4 |
| [ZnI₄]²⁻ | Tetrahedral | 4 |
Coordination of Zinc(II) with Organic Ligands in the Presence of Water and Iodide
The introduction of organic ligands into aqueous or alcoholic solutions of zinc iodide leads to further competitive equilibria, where the organic molecules may displace coordinated water. The resulting structures are frequently discrete molecular complexes where the zinc(II) ion maintains a tetrahedral coordination environment.
A well-studied example is the complex formed with carbamide (urea), ZnI₂·2CO(NH₂)₂. researchgate.netsci-hub.se Single-crystal X-ray diffraction studies have shown that this compound consists of discrete molecules in which the zinc atom is tetrahedrally coordinated. researchgate.net The coordination sphere is composed of two iodide ions and two oxygen atoms from the carbamide ligands. researchgate.netsci-hub.se This demonstrates the ability of the organic ligand to successfully compete with water for coordination sites on the zinc center.
The structural parameters for this complex highlight a distorted tetrahedral geometry. For instance, the I-Zn-I bond angle is significantly different from the O-Zn-O angle, reflecting the different steric and electronic properties of the iodide and carbamide ligands. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/a | researchgate.net |
| Zn-I Bond Length (Å) | 2.5473 - 2.5749 | researchgate.net |
| Zn-O Bond Length (Å) | 1.954 - 1.985 | researchgate.net |
| I-Zn-I Angle (°) | 113.74 | researchgate.net |
| O-Zn-O Angle (°) | 100.5 | researchgate.net |
Similar tetrahedral coordination motifs are observed with other organic ligands. For example:
With thiocarbamide , a molecular complex [Zn(CH₄N₂S)₂I₂] is formed, where the zinc atom is tetrahedrally coordinated to two iodide ions and two sulfur atoms from the thiocarbamide ligands. researchgate.netsemanticscholar.org
With quinoline N-oxide , a distorted tetrahedral complex, [ZnI₂(C₉H₇NO)₂], is formed, with the zinc ion bound to two iodides and two oxygen atoms from the organic ligand. iucr.org
With isoquinoline N-oxide , a similar distorted tetrahedral complex, [ZnI₂(C₉H₇NO)₂], is also formed. nih.gov
In these cases, the presence of the organic ligand and iodide ions stabilizes a four-coordinate tetrahedral geometry, displacing water from the primary coordination sphere of the zinc(II) ion.
Advanced Spectroscopic and Analytical Characterization Techniques for Zinc Diiodide Dihydrate Systems
Vibrational Spectroscopy
Vibrational spectroscopy is a non-destructive analytical tool that probes the vibrational modes of molecules. For zinc diiodide dihydrate, it is particularly useful for characterizing the coordinated water molecules (ligands) and the zinc-iodide bonds.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. In the context of zinc diiodide dihydrate, the FT-IR spectrum provides a distinct fingerprint, revealing the status of the water and iodide ligands.
The water molecules in the hydrate (B1144303) exhibit characteristic vibrational modes. The O-H stretching vibrations typically appear as a broad band in the 3500–3200 cm⁻¹ region. The broadening of this band is indicative of hydrogen bonding between the water molecules and the iodide ions. The H-O-H bending (scissoring) mode is expected around 1630–1600 cm⁻¹. Additionally, lower frequency librational modes of the coordinated water (rocking, wagging, and twisting) can be observed in the far-infrared region (below 1000 cm⁻¹), providing further information about the coordination environment.
The zinc-iodide (Zn-I) stretching vibrations are expected at very low frequencies, typically below 200 cm⁻¹, due to the heavy masses of the zinc and iodine atoms. These bands confirm the presence of the Zn-I bond and can offer insights into the coordination geometry of the zinc center. For instance, the number and position of these peaks can help distinguish between different coordination environments.
Table 1: Representative FT-IR Vibrational Modes for Zinc Diiodide Dihydrate
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| O-H Stretching | 3500 - 3200 | Symmetric and asymmetric stretching of coordinated water molecules. |
| H-O-H Bending | 1630 - 1600 | Scissoring motion of water molecules. |
| Water Librations (Rocking/Wagging) | 900 - 500 | Restricted rotational motions of coordinated water molecules. |
| Zn-O Stretching | 450 - 350 | Vibration of the bond between the zinc ion and the oxygen of the water ligand. |
| Zn-I Stretching | < 200 | Stretching vibration of the zinc-iodide bonds. |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving heavy atoms, making it well-suited for studying the Zn-I framework in zinc diiodide dihydrate.
Similar to FT-IR, Raman spectroscopy can detect the vibrational modes of the water ligands. The O-H stretching region can be analyzed to assess the strength and nature of hydrogen bonds. The Zn-O stretching mode, corresponding to the interaction between the zinc cation and the water ligands, would also be Raman active.
A key advantage of Raman spectroscopy in this system is the strong signal expected for the Zn-I stretching vibrations. These modes, appearing in the low-frequency region (< 200 cm⁻¹), serve as a structural fingerprint for the zinc-iodide coordination. The presence of distinct peaks can help characterize the local symmetry of the zinc ion's environment. By analyzing the shifts in the O-H vibrational frequencies, the extent and dynamics of hydrogen bonding between the water molecules and iodide anions can be quantified.
X-ray Diffraction Methods
X-ray diffraction (XRD) is the definitive technique for determining the crystalline structure of solid materials. It provides information on phase purity, lattice parameters, and the precise arrangement of atoms in the crystal lattice.
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and analyze their properties. A sample of powdered zinc diiodide dihydrate is irradiated with X-rays, and the resulting diffraction pattern—a plot of intensity versus diffraction angle (2θ)—serves as a unique fingerprint for its crystal structure.
By comparing the experimental PXRD pattern to standard patterns in databases like the International Centre for Diffraction Data (ICDD), one can confirm the identity and phase purity of the zinc diiodide dihydrate. This is critical to distinguish the dihydrate form from its anhydrous counterpart (ZnI₂) or other potential impurities. Furthermore, the precise peak positions in the diffractogram can be used to accurately determine the unit cell parameters (lattice constants a, b, c and angles α, β, γ).
Table 2: Example of PXRD Data Representation for a Crystalline Material
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 85 |
| 20.2 | 4.39 | 100 |
| 25.1 | 3.54 | 60 |
| 28.8 | 3.09 | 45 |
| 35.4 | 2.53 | 70 |
Note: This table is illustrative and does not represent actual data for zinc diiodide dihydrate.
For an unambiguous determination of the atomic structure, Single Crystal X-ray Diffraction (SCXRD) is the gold standard. This technique requires a small, high-quality single crystal of zinc diiodide dihydrate. By measuring the diffraction of X-rays from the crystal at various orientations, a complete three-dimensional map of the electron density can be constructed.
The resulting structural model provides the precise coordinates of each atom (Zn, I, O, H) within the unit cell. This allows for the exact determination of bond lengths (e.g., Zn-I and Zn-O), bond angles (e.g., I-Zn-I), and torsion angles. Crucially, SCXRD can map out the hydrogen bonding network within the crystal, detailing the interactions between the water molecules and iodide ions, which is fundamental to understanding the hydrate's stability and properties. While detailed crystal structure data for the anhydrous form, ZnI₂, is available, showing a tetragonal structure, similar definitive data for the dihydrate is less common.
Table 3: Crystallographic Data Example for Anhydrous Zinc Iodide (ZnI₂)
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I4₁/acd |
| a, b (Å) | 21.33 |
| c (Å) | 14.68 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 6673 |
| Z (Formula units) | 96 |
Source: Data for an anhydrous polymorph of ZnI₂. Specific data for the dihydrate may differ.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy probes the local chemical environment of specific atomic nuclei. For zinc diiodide dihydrate, both zinc and proton nuclei can potentially be studied.
The only NMR-active isotope of zinc is ⁶⁷Zn. However, ⁶⁷Zn NMR spectroscopy presents significant challenges. The ⁶⁷Zn nucleus has a low natural abundance (4.1%) and is a quadrupolar nucleus (spin I = 5/2), which often leads to very broad resonance signals, particularly in asymmetric chemical environments. Despite these difficulties, ⁶⁷Zn NMR could, in principle, provide valuable information about the coordination number and symmetry of the zinc center in the dihydrate complex. The chemical shift would be sensitive to the nature of the ligands (iodide vs. water).
Alternatively, ¹H NMR spectroscopy, particularly using solid-state techniques, can be employed to characterize the hydrogen atoms of the water molecules. ¹H solid-state NMR can provide information on the distances between protons, the orientation of the water molecules, and the dynamics of these molecules within the crystal lattice. This can complement the structural information on hydrogen bonding obtained from XRD and vibrational spectroscopy.
Table 4: Properties of the ⁶⁷Zn Nucleus for NMR Spectroscopy
| Property | Value |
| Spin (I) | 5/2 |
| Natural Abundance (%) | 4.10 |
| Gyromagnetic Ratio (γ) | 1.6768 x 10⁷ rad T⁻¹s⁻¹ |
| Quadrupole Moment (Q) | 0.15 x 10⁻²⁸ m² |
| Reference Compound | sat. Zn(NO₃)₂ in D₂O |
Source: Adapted from known NMR data.
Solution-State NMR for Speciation and Ligand Exchange Processes
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the chemical environment of atoms in a molecule. For zinc diiodide dihydrate dissolved in aqueous or other coordinating solvents, NMR can elucidate the complex equilibria between different zinc-iodide-solvent species.
When ZnI₂·2H₂O dissolves in water, the zinc(II) ion is coordinated by both iodide ions and water molecules. This leads to a dynamic equilibrium involving several species. The primary species present can include the fully aquated ion [Zn(H₂O)₆]²⁺, as well as various iodo-aqua complexes such as [ZnI(H₂O)₅]⁺, tetrahedral ZnI₂(H₂O)₂, [ZnI₃(H₂O)]⁻, and [ZnI₄]²⁻.
NMR spectroscopy can distinguish between these species as the chemical shifts of probe nuclei (such as ¹H for water ligands or potentially ⁶⁷Zn) are highly sensitive to the coordination environment. The rate of exchange between these different species determines the appearance of the NMR spectrum.
Slow Exchange: If the ligand exchange rate between the different zinc complexes is slow on the NMR timescale, distinct signals for each species may be observed. The relative integration of these signals can provide quantitative information about the concentration of each species under given conditions (e.g., temperature, concentration).
Fast Exchange: If the ligand exchange is fast, a single, population-averaged signal is typically observed. The position of this signal provides information about the average chemical environment.
Techniques like 2D Exchange Spectroscopy (EXSY) can be employed to measure the rates of these exchange processes directly. By correlating signals from species that are exchanging with one another, it is possible to determine the kinetic parameters (rate constants and activation energies) for the ligand exchange reactions, providing a deep understanding of the solution-state dynamics.
Electron Spin Resonance (ESR) Spectroscopy (for doped or paramagnetic analogues)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. The parent compound, zinc diiodide dihydrate, is ESR-silent because the zinc(II) ion has a completely filled d-shell (d¹⁰) and thus no unpaired electrons.
However, ESR becomes an exceptionally valuable tool for studying doped or paramagnetic analogues of this compound. If a small amount of a paramagnetic ion, such as Mn(II) or Cu(II), is intentionally introduced to substitute for Zn(II) in the crystal lattice, ESR can be used to probe the local structure and coordination environment of these dopant ions.
The key parameters derived from an ESR spectrum are the g-factor and the hyperfine coupling constants.
g-factor: This parameter is sensitive to the local electronic environment of the unpaired electron. Its deviation from the free-electron value (g ≈ 2.0023) and its anisotropy (dependence on the orientation of the crystal in the magnetic field) provide detailed information about the symmetry of the coordination sphere around the paramagnetic ion.
Hyperfine Coupling: This refers to the interaction between the unpaired electron and nearby magnetic nuclei (e.g., the dopant nucleus itself or neighboring ¹H or ¹²⁷I nuclei). The resulting splitting pattern in the ESR spectrum can confirm the identity of the paramagnetic center and provide information about the covalent character of the bonds and the distance to neighboring atoms.
By analyzing these parameters, researchers can determine how the dopant ion is incorporated into the zinc diiodide dihydrate lattice, providing insights that are not accessible for the diamagnetic bulk material.
Thermal Analysis
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are essential for determining the thermal stability, hydration state, and phase transition behavior of compounds like zinc diiodide dihydrate.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. For a hydrated salt like ZnI₂·2H₂O, TGA is the definitive method for quantifying the water of crystallization and determining the temperature at which dehydration occurs.
As a sample of zinc diiodide dihydrate is heated, a distinct mass loss will be observed corresponding to the release of its two water molecules. The process can be represented by the following equation:
ZnI₂·2H₂O(s) → ZnI₂(s) + 2H₂O(g)
The theoretical mass loss for this process can be calculated based on the molar masses of the compound and the water it contains. This value serves as a benchmark for confirming the stoichiometry of the dihydrate.
| Compound | Molar Mass (g/mol) | Component Lost | Mass of Lost Component (g/mol) | Theoretical Mass Loss (%) |
|---|---|---|---|---|
| ZnI₂·2H₂O | 355.22 | 2 H₂O | 36.03 | 10.14% |
A typical TGA thermogram would show a stable baseline at lower temperatures, followed by a sharp, single-step decrease in mass corresponding to this 10.14% loss. The temperature range over which this loss occurs indicates the thermal stability of the hydrate.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as phase transitions, melting, and dehydration by measuring the energy absorbed (endothermic) or released (exothermic).
For zinc diiodide dihydrate, a DSC thermogram would reveal several key features:
Dehydration Endotherm: An endothermic peak will be observed in the same temperature range as the mass loss detected by TGA. The area under this peak is proportional to the enthalpy of dehydration (ΔHdehyd), which is the energy required to remove the water molecules from the crystal lattice.
Melting Endotherm: After dehydration is complete, if the temperature is further increased, a sharp endothermic peak will appear at the melting point of the now anhydrous zinc iodide (ZnI₂). The melting point for anhydrous ZnI₂ is approximately 446 °C. The area under this peak corresponds to the enthalpy of fusion (ΔHfus).
The combination of TGA and DSC provides a complete picture of the thermal behavior, confirming the hydration state via mass loss and quantifying the energetics of dehydration and melting.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For an inorganic compound like zinc diiodide dihydrate, it involves quantifying the percentage of zinc and iodine, with oxygen and hydrogen often determined by difference or specialized methods.
This technique is the ultimate arbiter for verifying the stoichiometry of a synthesized compound. The experimentally measured elemental composition is compared directly against the theoretical values calculated from the chemical formula, ZnI₂·2H₂O. A close match between the experimental and theoretical values confirms the identity, purity, and hydration state of the sample.
| Element | Symbol | Atomic Mass (g/mol) | Atoms in Formula | Total Mass in Formula (g/mol) | Theoretical Mass Percentage (%) |
|---|---|---|---|---|---|
| Zinc | Zn | 65.38 | 1 | 65.38 | 18.41% |
| Iodine | I | 126.90 | 2 | 253.80 | 71.45% |
| Hydrogen | H | 1.01 | 4 | 4.04 | 1.14% |
| Oxygen | O | 16.00 | 2 | 32.00 | 9.01% |
| Total | ZnI₂·2H₂O | - | - | 355.22 | 100.00% |
Theoretical and Computational Investigations of Zinc Diiodide Dihydrate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a compound at the atomic level. For zinc diiodide dihydrate, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic signatures.
Electronic Structure and Bonding Analysis
A thorough analysis of the electronic structure would elucidate the nature of the chemical bonds within the ZnI₂·2H₂O complex. This would involve examining the interactions between the zinc cation, the iodide anions, and the water molecules. Key areas of investigation would include the degree of covalent versus ionic character in the Zn-I and Zn-O bonds, charge distribution among the atoms, and the role of the water molecules in stabilizing the crystal structure through hydrogen bonding. While the bonding in anhydrous zinc iodide is known to have both ionic and covalent characteristics, specific data for the dihydrate is not available. quora.com
Prediction of Spectroscopic Properties
Computational methods, particularly DFT, are powerful tools for predicting spectroscopic properties such as infrared (IR) and Raman spectra. For zinc diiodide dihydrate, theoretical calculations could predict the vibrational frequencies associated with the Zn-I and Zn-O bonds, as well as the various vibrational modes of the coordinated water molecules. These predictions are crucial for interpreting experimental spectra and identifying the compound. However, specific simulated spectra for ZnI₂·2H₂O have not been reported in the literature. Research on hydrated zinc ions in general has shown that theoretical IR spectra can effectively discriminate between different coordination isomers. researchgate.net
Evaluation of Adsorption Energies for Catalytic Intermediates
Anhydrous zinc iodide is utilized as a catalyst in various organic reactions. geeksforgeeks.org Theoretical studies in this area typically focus on calculating the adsorption energies of reactants, intermediates, and products on the catalyst's surface to elucidate reaction mechanisms. Similar studies for zinc diiodide dihydrate would be necessary to understand its potential catalytic activity. This would involve modeling the surface of the crystalline hydrate (B1144303) and calculating the energetics of interaction with relevant chemical species. DFT calculations have been used to investigate the adsorption of intermediates on zinc-based catalysts in other systems, such as zinc-iodine batteries, but not specifically for the dihydrate form. researchgate.netrsc.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of atoms and molecules over time, providing a window into the complex interactions within a system, particularly in condensed phases.
Elucidation of Water Molecule Dynamics and Interactions
For zinc diiodide dihydrate, MD simulations would be instrumental in characterizing the behavior of the two water molecules within the crystal lattice. This includes their orientation, vibrational motions, and the dynamics of the hydrogen bonds they form with the iodide ions and potentially with each other. Such simulations could also predict the stability of the hydrate at different temperatures. While extensive MD simulations have been performed on the hydration of zinc ions in aqueous solutions to determine the structure and dynamics of their hydration shells, this is distinct from the behavior of water in a solid crystalline structure. mdpi.comnih.gov
Catalytic Applications and Mechanistic Insights Involving Zinc Iodide
Lewis Acid Catalysis in Organic Transformations
As a Lewis acid, zinc iodide can accept electron pairs, thereby activating substrates and promoting a variety of organic reactions. Its effectiveness as a catalyst is attributed to the electrophilicity of the zinc center, which can be modulated by the iodide ligands.
Catalytic Roles in Polymerization Reactions (e.g., Cationic Polymerization)
Zinc iodide has been recognized for its catalytic activity in polymerization reactions, particularly in the cationic polymerization of vinyl ethers. In these reactions, zinc iodide acts as a co-initiator or catalyst to generate the propagating carbocationic species. The Lewis acidity of ZnI₂ allows it to activate a C-X bond in an initiator (e.g., an alkyl halide), leading to the formation of a carbocation that initiates the polymerization of the vinyl monomer.
The control over the polymerization process, including the molecular weight and polydispersity of the resulting polymer, can be influenced by the nature of the solvent, the temperature, and the specific initiating system used in conjunction with zinc iodide. Research in this area continues to explore the development of more controlled and stereoselective polymerization methods using zinc-based catalysts.
While zinc iodide itself can promote polymerization, it is often used in conjunction with other reagents to form more complex and efficient catalytic systems. For instance, in the context of ring-opening polymerization (ROP) of cyclic esters like lactide, various zinc-based catalysts have been developed. Although direct catalysis by zinc iodide in ROP is less common, the principles of Lewis acid activation of the monomer are analogous. The zinc center coordinates to the carbonyl oxygen of the cyclic ester, rendering the carbonyl carbon more susceptible to nucleophilic attack and thus facilitating ring opening and polymer chain growth.
Applications in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Couplings)
Zinc iodide and organozinc iodide species are pivotal in several classic and modern carbon-carbon bond-forming reactions.
One of the most notable applications is the Simmons-Smith reaction , which is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes. In this reaction, a zinc-copper couple reacts with diiodomethane (B129776) (CH₂I₂) to form an organozinc carbenoid intermediate, often represented as I-CH₂-ZnI. This carbenoid then reacts with an alkene in a concerted cycloaddition, transferring a methylene (B1212753) group to the double bond to form the cyclopropane (B1198618) ring. The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product.
Another significant area is the use of organozinc reagents, often prepared in situ from organic halides and zinc metal (which can be activated by species like iodine), in cross-coupling reactions . While palladium or nickel catalysts are typically the primary catalysts in reactions like the Negishi coupling, organozinc halides (R-ZnI) act as the nucleophilic partner. These reactions are powerful tools for forming new carbon-carbon bonds between sp³-, sp²-, and sp-hybridized carbon atoms.
Furthermore, zinc iodide has been employed as a catalyst in the synthesis of more complex organic molecules. For instance, it has been shown to catalyze the synthesis of trisubstituted allenes from terminal alkynes, amines, and ketones. In such reactions, ZnI₂ can activate the alkyne and facilitate the subsequent nucleophilic attack and rearrangement steps.
The Reformatsky reaction is another classic example where organozinc reagents, specifically zinc enolates formed from α-halo esters and zinc metal, are utilized. These enolates then react with aldehydes or ketones to form β-hydroxy esters. The reactivity of the organozinc intermediate is crucial, and its formation can be initiated by the activation of zinc metal with iodine.
Mechanistic Pathways of Zinc Iodide-Promoted Organic Synthesis
The mechanistic pathways of zinc iodide-promoted reactions are diverse and depend on the specific transformation. However, a common theme is the role of zinc iodide as a Lewis acid.
In the Simmons-Smith reaction , the mechanism is generally accepted to be a concerted "butterfly-type" transition state. The alkene coordinates to the zinc atom of the carbenoid, and the methylene group is transferred to the double bond in a single step, with the simultaneous formation of two new carbon-carbon bonds and the elimination of zinc iodide. This concerted pathway accounts for the observed stereospecificity of the reaction.
For the ZnI₂-catalyzed synthesis of allenes , mechanistic studies, including kinetic isotope effect measurements and density functional theory (DFT) calculations, have suggested a multi-step process. This can involve the initial formation of a propargylamine (B41283) intermediate, which then undergoes a zinc-mediated intramolecular rearrangement. A rate-determining atomfair.comresearchgate.net-hydride transfer has been proposed in some cases, leading to the formation of the allene (B1206475) product. The zinc iodide catalyst is believed to coordinate to the nitrogen and/or the alkyne moiety, facilitating the key bond-forming and bond-breaking steps.
Electrocatalysis in Advanced Energy Storage Systems
Zinc-iodine (Zn-I₂) batteries are emerging as a promising energy storage technology due to their high theoretical energy density, inherent safety of aqueous electrolytes, and the abundance of zinc and iodine. However, their practical application is hindered by challenges such as the "shuttle effect" of polyiodide ions and sluggish redox kinetics at the cathode. Zinc iodide and related materials are at the forefront of research aimed at overcoming these limitations through advanced cathode catalyst design.
Cathode Catalyst Design and Performance in Zinc-Iodine Batteries
The cathode in a Zn-I₂ battery operates on the reversible redox reaction between iodine (I₂) and iodide (I⁻), which often involves the formation of triiodide (I₃⁻) as an intermediate. A key challenge is the dissolution of these iodine species into the aqueous electrolyte, leading to their migration to the zinc anode. This "shuttle effect" causes self-discharge and corrosion of the anode, severely limiting the battery's lifespan and efficiency.
To address this, various cathode host materials with catalytic activity have been developed. These materials are designed to physically confine the iodine species and electrocatalytically accelerate their redox conversion, thereby minimizing the formation and diffusion of soluble polyiodides.
Recent research has focused on the use of zinc iodide itself as a pre-loaded cathode material on various conductive scaffolds, such as hierarchical carbon frameworks. This approach offers several advantages:
High Iodine Loading: It allows for a high initial concentration of the active material in a stable, solid form.
Reduced Shuttle Effect: By starting with zinc iodide, the initial concentration of free iodine and polyiodides in the electrolyte is minimized.
Improved Kinetics: The intimate contact between the zinc iodide and the conductive carbon support facilitates efficient electron and ion transport.
The performance of these cathodes is often enhanced by doping the carbon support with heteroatoms (like nitrogen) or by incorporating single-atom catalysts or metal nanoparticles. These catalytic sites can provide strong adsorption sites for polyiodides and lower the activation energy for the I₂/I⁻ redox reactions.
| Cathode Material/Catalyst | Key Features | Performance Metrics |
| Zinc Iodide on Hierarchical Carbon | High active material loading, reduced volume expansion. | Specific capacity of 92 mAh g⁻¹ after 2000 cycles. |
| Nitrogen-doped Porous Carbon | Strong adsorption of polyiodides, enhanced redox kinetics. | High specific capacity and long cycle life. |
| Single-Atom Catalysts (e.g., Fe, Ni) on Carbon | Strong chemisorption of iodine species, lowered reaction energy barrier. | Exceptional rate capability and ultra-long cycling stability (over 40,000 cycles reported for Ni-SACs). |
Fundamental Mechanisms of Triiodide Adsorption and Redox Conversion
I₂ + 2e⁻ ↔ 2I⁻ I₃⁻ + 2e⁻ ↔ 3I⁻
The intermediate triiodide is formed through the reaction of iodine and iodide:
I₂ + I⁻ ↔ I₃⁻
The mechanism of catalysis involves several key steps:
Adsorption of Polyiodides: The catalyst surface must have strong affinity for polyiodide species (like I₃⁻) to prevent their dissolution into the electrolyte. This is often achieved through a combination of physical confinement within a porous structure and chemical adsorption onto specific active sites. DFT studies have shown that heteroatom doping and single-atom sites can create polarized surfaces that enhance the adsorption energy of polyiodides.
Facilitation of Electron Transfer: The catalyst must be highly conductive to ensure efficient electron transfer to the adsorbed polyiodide species. Carbon-based materials are commonly used for this purpose.
Lowering the Activation Energy for Redox Conversion: The catalyst actively participates in the breaking and forming of iodine-iodine bonds. For instance, single-atom catalysts can act as electron mediators, facilitating the rapid conversion of I₃⁻ to I⁻ during discharge and vice versa during charge. In-situ spectroscopic techniques, such as Raman spectroscopy, have been employed to monitor the evolution of different iodine species at the cathode interface, confirming the accelerated conversion kinetics in the presence of effective catalysts.
Rational Design Principles for Single-Atom and Dual-Atom Catalysts
The rational design of single-atom catalysts (SACs) and dual-atom catalysts (DACs) aims to maximize atomic efficiency and harness unique electronic and geometric structures for enhanced catalytic performance. While specific design principles for catalysts based on zinc;diiodide;dihydrate are not extensively documented, general principles for zinc-containing atomic catalysts can be extrapolated. The design of such catalysts often revolves around creating isolated, catalytically active metal centers anchored on a supportive substrate.
For zinc-based SACs, a key design consideration is the coordination environment of the zinc atom. The interaction between the zinc atom and the surrounding atoms of the support material can significantly influence its electronic properties and, consequently, its catalytic activity. In the context of zinc-iodine batteries, theoretical and experimental studies have shown that zinc single-atom sites can work synergistically with Lewis acid sites to accelerate the redox kinetics of iodine species. researchgate.net This suggests that a rational design approach would involve creating a support material with both appropriate anchoring sites for zinc atoms and Lewis acidic functionalities.
The design of dual-atom catalysts involving zinc introduces an additional layer of complexity and opportunity. The synergy between two adjacent metal atoms can lead to catalytic activities not achievable by their single-atom counterparts. For instance, in a hypothetical Zn-M DAC (where M is another metal), the electronic structure and catalytic properties could be tuned by varying the nature of M. The design would focus on optimizing the Zn-M distance and their interaction with the support to facilitate specific reaction pathways. In zinc-air batteries, dual-metal systems have been explored to enhance the oxygen reduction reaction by facilitating the cleavage of oxygen-oxygen bonds. rsc.org
A critical aspect in the design of these catalysts is the choice of the support material. The support not only stabilizes the atomic metal centers, preventing their aggregation, but also actively participates in the catalytic process. For instance, nitrogen-doped carbon materials are often used as supports due to their ability to strongly coordinate with metal atoms and their own intrinsic catalytic activity. mdpi.com The interaction between the metal d-orbitals and the p-orbitals of the support atoms can modulate the electronic structure of the active site, a principle that would be central to designing zinc-based SACs and DACs. researchgate.net
Mechanistic Contributions in Inorganic and Organometallic Reactions
Zinc iodide primarily functions as a Lewis acid catalyst in various chemical transformations, demonstrating activity in both homogeneous and heterogeneous systems.
In homogeneous catalysis , zinc iodide has proven effective in promoting a range of organic reactions. A notable application is in the synthesis of cyclic carbonates from carbon dioxide and epoxides. mdpi.com In such systems, zinc iodide often works in synergy with other metal chlorides and organic bases. mdpi.com The catalytic cycle is proposed to involve the activation of the epoxide ring through coordination with the acidic zinc center. This is followed by a nucleophilic attack of the iodide anion, which is facilitated by the zinc iodide. mdpi.com
Another significant application in homogeneous catalysis is the synthesis of trisubstituted allenes from terminal alkynes and ketones. nih.gov In this reaction, zinc iodide catalyzes the formation of a zinc acetylide intermediate, which then participates in the key carbon-carbon bond-forming step. nih.gov
The table below summarizes the catalytic performance of zinc iodide in selected homogeneous reactions.
| Reaction | Catalyst System | Substrates | Product | Conditions | Yield/Conversion | Reference |
| Cycloaddition of CO2 to Styrene Oxide | Zinc Iodide, Niobium Chloride, Organic Base | Styrene Oxide, Carbon Dioxide | Styrene Carbonate | 25 °C, 24 h, atmospheric pressure | 95% | mdpi.com |
| Allenylation of 1-Octyne | Zinc Iodide | 1-Octyne, Cyclohexanone, Pyrrolidine | Trisubstituted Allene | 120 °C | - | nih.gov |
In the realm of heterogeneous catalysis , while less documented specifically for zinc iodide, zinc-based catalysts are utilized in various industrial processes. The principles of zinc iodide's Lewis acidity can be extended to heterogeneous systems where zinc iodide is supported on a solid matrix. Such supported catalysts could offer advantages in terms of catalyst separation and recycling. For instance, zinc-based heterogeneous catalysts have been reported for the cycloaddition of CO2 to epoxides. mdpi.com
The participation of zinc iodide in metal-mediated chemical transformations is predominantly attributed to its character as a Lewis acid. wikipedia.org This property allows it to activate a variety of organic substrates, facilitating subsequent reactions.
In the synthesis of allenes, zinc iodide activates the triple bond of a propargylamine intermediate. This activation is crucial for a subsequent researchgate.netwikipedia.org-hydride transfer, which is the rate-determining step of the reaction. nih.gov The interaction of the zinc center with the alkyne modulates the electronic density of the triple bond, making it more susceptible to intramolecular rearrangement.
In the context of electrochemical energy storage, specifically in zinc-iodine batteries, zinc iodide is a key component of the electrolyte. It participates directly in the redox reactions occurring at the cathode. The conversion between iodide (I⁻), triiodide (I₃⁻), and iodine (I₂) is a fundamental process for the battery's operation. rsc.org Recent studies have explored the use of catalysts to enhance the kinetics of these iodine redox reactions. It has been shown that zinc single-atom sites can synergistically interact with Lewis acid sites on a support material to accelerate these transformations. researchgate.net This highlights a scenario where the zinc species, derived from the electrolyte, can be involved in a catalytic cycle at the electrode surface.
The following table outlines the role of zinc iodide in specific metal-mediated transformations.
| Transformation | Role of Zinc Iodide | Mechanistic Insight | Application | Reference |
| Allenes Synthesis | Lewis acid catalyst | Activates the triple bond of a propargylamine intermediate to facilitate a researchgate.netwikipedia.org-hydride transfer. | Organic Synthesis | nih.gov |
| Cycloaddition of CO2 to Epoxides | Co-catalyst with other metal halides and an organic base | Activates the epoxide ring for nucleophilic attack by the iodide anion. | Carbon Capture and Utilization | mdpi.com |
| Zinc-Iodine Battery Redox Reactions | Electrolyte component and potential co-catalyst at the cathode | Participates in the I⁻/I₃⁻/I₂ redox chemistry; zinc single-atom sites can enhance the kinetics of these reactions. | Energy Storage | researchgate.netrsc.org |
Q & A
Q. What are the established methods for synthesizing zinc diiodide dihydrate (ZnI₂·2H₂O) in laboratory settings?
- Methodological Answer : ZnI₂·2H₂O can be synthesized via direct reaction of elemental zinc with iodine in a hydrated environment or through double displacement reactions (e.g., ZnSO₄ + BaI₂ → ZnI₂ + BaSO₄↓). For controlled hydration, stoichiometric amounts of Zn and I₂ are refluxed in deionized water under inert atmosphere, followed by slow crystallization at 4°C to promote dihydrate formation. Purity is confirmed via gravimetric analysis and X-ray diffraction (XRD) .
- Key Parameters :
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 80–100°C |
| Solvent | Deionized water |
| Crystallization Time | 24–48 hours |
Q. Which spectroscopic and thermoanalytical techniques are optimal for characterizing ZnI₂·2H₂O's structural and thermal properties?
- Methodological Answer :
- FT-IR Spectroscopy : Identifies O–H stretching (3200–3600 cm⁻¹) and Zn–I vibrational modes (<500 cm⁻¹) .
- Thermogravimetric Analysis (TGA) : Quantifies dehydration steps (e.g., mass loss at ~100–120°C corresponds to H₂O release) .
- XRD : Confirms crystallinity and unit cell parameters. Compare with reference data for ZnI₂·2H₂O (e.g., JCPDS database) .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal decomposition data for ZnI₂·2H₂O across different studies?
- Methodological Answer : Discrepancies in decomposition temperatures or intermediate phases may arise from variations in experimental conditions (e.g., heating rate, atmospheric humidity). To standardize results:
Conduct in-situ XRD during TGA to correlate mass loss with phase transitions.
Replicate experiments under controlled humidity (e.g., using a glovebox) to isolate hydration effects.
Compare data with computational models (e.g., density functional theory for dehydration energetics) .
Q. What experimental design considerations are critical when using ZnI₂·2H₂O as a precursor for zinc-based nanomaterials?
- Methodological Answer :
- Precursor Purity : Use ≥99.9% ZnI₂·2H₂O (trace metals basis) to avoid contamination in nanostructures .
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility for uniform nanoparticle growth.
- Reaction Kinetics : Monitor iodine release during hydrolysis (e.g., via UV-Vis spectroscopy at 290 nm) to control nucleation rates .
- Table: Synthesis Conditions for ZnO Nanorods :
| Parameter | Value |
|---|---|
| Precursor Concentration | 0.1 M ZnI₂·2H₂O |
| Temperature | 80°C |
| Growth Time | 6 hours |
Q. How does the hydration state of ZnI₂ affect its reactivity in halogen exchange reactions?
- Methodological Answer : The dihydrate form (ZnI₂·2H₂O) exhibits lower Lewis acidity compared to anhydrous ZnI₂ due to water coordination, altering reaction kinetics. To study this:
Conduct parallel reactions using anhydrous ZnI₂ and ZnI₂·2H₂O in halogen exchange (e.g., with KCl).
Monitor reaction progress via ¹H NMR to track byproduct formation (e.g., HCl).
Calculate activation energies using Arrhenius plots under varying humidity .
Data Contradiction Analysis
Q. Why do reported solubility values for ZnI₂·2H₂O vary significantly in aqueous and organic solvents?
- Methodological Answer : Solubility discrepancies arise from differences in ionic strength, temperature calibration, and hydration dynamics. To reconcile
Use standardized saturated solutions (e.g., 25°C, 1 atm) with conductivity measurements.
Perform dynamic light scattering (DLS) to detect colloidal aggregates that may skew solubility readings.
Reference high-purity datasets (e.g., ≥99.99% ZnI₂·2H₂O) to minimize impurity interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
